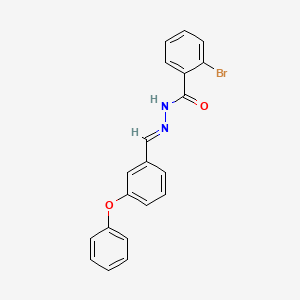![molecular formula C18H15NO4 B5504085 1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)
1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiro compounds related to 1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves environmentally benign pathways and innovative methods. Notably, spiro[indole-oxiranes] derivatives, which share structural similarities with the compound of interest, can be synthesized using phase transfer catalysts under ultrasound irradiation, achieving high yields (90-97%) and showcasing the use of green chemistry principles (Dandia, Singh, & Bhaskaran, 2011). Another approach for synthesizing related spiro compounds involves the reaction of isatin and 2-chloroethanol, highlighting a method that avoids traditional catalysts (Chen, Meng, Tang, & Hao, 2010).
Molecular Structure Analysis
The molecular structure of spiro compounds, including those related to the target molecule, has been elucidated using various analytical techniques. For instance, X-ray crystallography provided insights into the crystal structure of a similar spiro compound, contributing to a deeper understanding of its stereochemistry (Xue, 2005).
Chemical Reactions and Properties
Spiro compounds exhibit a range of chemical reactions, including diastereoselective synthesis and reactions with hydrogen peroxide to form oxirane and pyrazole derivatives. These reactions demonstrate the compounds' versatility and potential for generating a variety of structurally diverse molecules (Dandia, Singh, & Bhaskaran, 2010).
Physical Properties Analysis
The physical properties of spiro compounds are influenced by their molecular structure. For example, the crystallographic analysis reveals details about their crystal systems, space groups, and molecular conformations, which are essential for understanding the material properties of these compounds (Sharma, Brahmachari, Kant, & Gupta, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of spiro compounds are closely related to their structure. Organocatalytic approaches have been developed for the synthesis of spirooxindole derivatives, showcasing high enantiopurity and structural diversity. This highlights the compound's significant potential in organic synthesis and medicinal chemistry (Chen, Wei, Luo, Xiao, & Gong, 2009).
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed various synthetic pathways to create spiro compounds, leveraging techniques such as phase transfer catalysis, ultrasound irradiation, and organocatalytic synthesis to achieve high yields and selectivity. For instance, Dandia, Singh, and Bhaskaran (2011) reported an environmentally benign pathway for the diastereoselective synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, demonstrating high yields and antimicrobial activity. Similarly, Chen et al. (2009) described an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting their importance in medicinal chemistry due to their biological activities (Dandia, Singh, & Bhaskaran, 2011; Chen et al., 2009).
Biological Activities
The biological activities of spiro compounds and their derivatives, including antimicrobial, antioxidant, and anticancer properties, have been a focal point of research. The lead compounds from the synthesis by Dandia et al. (2011) were tested for their antimicrobial activity and antioxidant properties, demonstrating the potential of spiro compounds in developing new therapeutics. Additionally, the study by Gobinath et al. (2020) on the synthesis of spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives revealed promising anticancer activity against the MCF-7 cancer cell line, showcasing the therapeutic potential of these compounds (Gobinath et al., 2020).
Materials Science Applications
Spiro compounds have also found applications in materials science, particularly in the development of photochromic materials and sensors. Pattaweepaiboon et al. (2020) synthesized a novel spirooxazine derivative for the colorimetric detection of Hg2+ and CH3Hg+, highlighting the utility of spiro compounds in environmental monitoring and sensor development (Pattaweepaiboon et al., 2020).
Propriétés
IUPAC Name |
1'-phenacylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16(13-6-2-1-3-7-13)12-19-15-9-5-4-8-14(15)18(17(19)21)22-10-11-23-18/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOMPYYQQPCHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)

![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)
![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5504028.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)
![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)


![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)